![molecular formula C18H29NO2 B4886673 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4886673.png)
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine
Overview
Description
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine, also known as DMPEA, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been used in scientific research for various purposes.
Mechanism of Action
The exact mechanism of action of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine is not fully understood. However, it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been shown to have anti-inflammatory effects in several animal models. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the expression of COX-2. 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine is its selectivity for COX-2, which may reduce the risk of side effects compared to non-selective COX inhibitors. However, 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine is a synthetic compound that may have limited bioavailability, which may limit its effectiveness in vivo. 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine is also a complex compound that requires specialized expertise and equipment for its synthesis.
Future Directions
There are several future directions for the study of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine. One potential direction is the development of more efficient synthesis methods that may increase the yield and purity of the compound. Another potential direction is the investigation of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine as a potential treatment for other inflammatory conditions, such as arthritis. Additionally, the use of 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine as a precursor for the synthesis of other compounds may lead to the development of new drugs with anti-inflammatory and neuroprotective properties.
Scientific Research Applications
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has been used in scientific research for various purposes. It has been studied as a potential anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease. 1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine has also been studied for its potential use in drug delivery systems and as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-6-8-19(9-7-15)10-11-20-12-13-21-18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNIWPODXJQILN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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